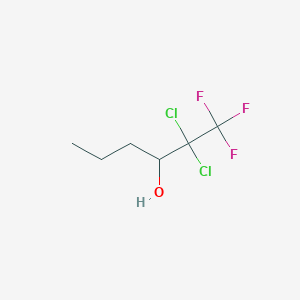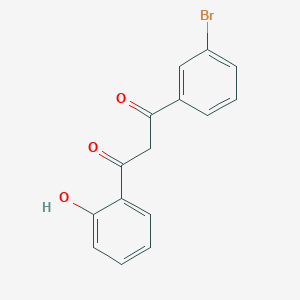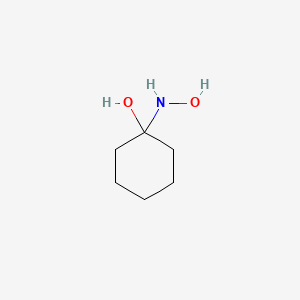
1-(Hydroxyamino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxyamino)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with both a hydroxyl group (-OH) and an amino group (-NH2) on the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)cyclohexan-1-ol can be synthesized through the reaction of cyclohexanone with hydroxylamine. The reaction typically involves the formation of an oxime intermediate, which is subsequently reduced to yield the desired compound . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime and its subsequent reduction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the catalytic systems employed.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxyamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanone derivatives.
Reduction: Cyclohexylamine or other reduced amines.
Substitution: Various N-substituted cyclohexanols.
Scientific Research Applications
1-(Hydroxyamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxyamino)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups enable the compound to form hydrogen bonds and participate in nucleophilic reactions, influencing its reactivity and interactions with other molecules. These interactions can modulate biological pathways and contribute to its potential therapeutic effects.
Comparison with Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A ketone derivative of cyclohexane.
Cyclohexylamine: An amine derivative of cyclohexane.
Uniqueness: 1-(Hydroxyamino)cyclohexan-1-ol is unique due to the presence of both hydroxyl and amino groups on the same carbon atom, which imparts distinct chemical and physical properties
Properties
CAS No. |
107092-93-3 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-(hydroxyamino)cyclohexan-1-ol |
InChI |
InChI=1S/C6H13NO2/c8-6(7-9)4-2-1-3-5-6/h7-9H,1-5H2 |
InChI Key |
ZXDPSGPNPWIZME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



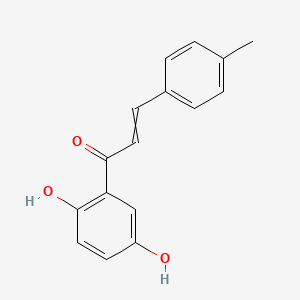

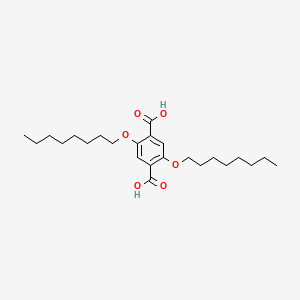
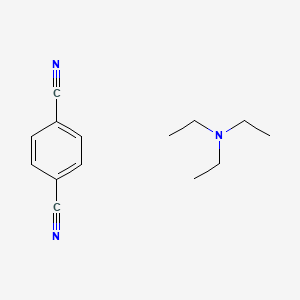
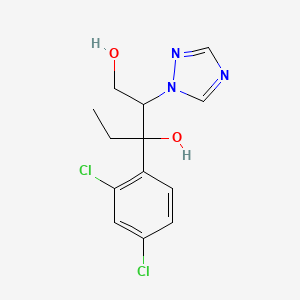

![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)

![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
